2-fluoro-6-methyl-3-nitrophenol
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Overview
Description
2-fluoro-6-methyl-3-nitrophenol is a synthetic compound with a unique combination of physical and chemical properties. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-6-methyl-3-nitrophenol typically involves several steps starting from o-methylphenol. The process includes:
Nitration Reaction: o-methylphenol undergoes nitration to selectively generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The intermediate 2-methyl-6-nitrophenol is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene.
Fluorination Reaction: The 2-chloro-3-nitrotoluene is fluorinated to form 2-fluoro-3-nitrotoluene.
Oxidation: Finally, the methyl group is oxidized under the action of an oxidant to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and cost-effectiveness by using readily available raw materials and efficient reaction conditions .
Chemical Reactions Analysis
2-fluoro-6-methyl-3-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the nitro and fluoro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are typically employed under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
2-fluoro-6-methyl-3-nitrophenol is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-6-methyl-3-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
2-fluoro-6-methyl-3-nitrophenol can be compared with other nitrophenols and fluorophenols:
2-fluoro-4-nitrophenol: Similar in structure but differs in the position of the nitro group.
4-fluoro-3-nitrophenol: Another isomer with different reactivity and applications.
2-chloro-6-methyl-3-nitrophenol: Chlorine instead of fluorine, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it valuable for targeted applications .
Properties
CAS No. |
1805068-57-8 |
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Molecular Formula |
C7H6FNO3 |
Molecular Weight |
171.13 g/mol |
IUPAC Name |
2-fluoro-6-methyl-3-nitrophenol |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-3-5(9(11)12)6(8)7(4)10/h2-3,10H,1H3 |
InChI Key |
KFAZLBABZSSUGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])F)O |
Purity |
95 |
Origin of Product |
United States |
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